N-(4-amino-5-cyano-6-phenylpyridin-2-yl)acetamide
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Overview
Description
N-(4-amino-5-cyano-6-phenylpyridin-2-yl)acetamide is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group, a cyano group, and a phenyl group attached to a pyridine ring, along with an acetamide moiety. It has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-5-cyano-6-phenylpyridin-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using solvent-free reactions. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-5-cyano-6-phenylpyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-(4-amino-5-cyano-6-phenylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds.
Medicine: Its antimicrobial properties are being explored for the development of new antibiotics.
Industry: The compound is used in the synthesis of agrochemicals, including fungicides and herbicides.
Mechanism of Action
The mechanism of action of N-(4-amino-5-cyano-6-phenylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the clonal formation and migration of cancer cells by inducing cell cycle arrest in the G0/G1 phase . Additionally, it promotes the accumulation of reactive oxygen species in cancer cells, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-cyano-6-alkylamino pyridine derivatives: These compounds share a similar pyridine core and exhibit comparable biological activities.
5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives: These compounds also possess antitumor properties and are used in medicinal chemistry.
Uniqueness
N-(4-amino-5-cyano-6-phenylpyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct biological activities. Its ability to induce apoptosis in cancer cells through reactive oxygen species accumulation sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H12N4O |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(4-amino-5-cyano-6-phenylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H12N4O/c1-9(19)17-13-7-12(16)11(8-15)14(18-13)10-5-3-2-4-6-10/h2-7H,1H3,(H3,16,17,18,19) |
InChI Key |
GTMGQYXCPKUZAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(C(=C1)N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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